4-Borono-2-(cyclohexyloxy)benzoic Acid: A Comprehensive Guide to Structural Properties and Synthetic Methodologies
4-Borono-2-(cyclohexyloxy)benzoic Acid: A Comprehensive Guide to Structural Properties and Synthetic Methodologies
Executive Summary
4-Borono-2-(cyclohexyloxy)benzoic acid (CAS: 1045780-95-7) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and advanced materials synthesis. Featuring both a boronic acid moiety for palladium-catalyzed cross-coupling and a carboxylic acid for amidation or esterification, this molecule enables complex, orthogonal synthetic strategies. The bulky cyclohexyloxy substituent at the ortho position to the carboxylate not only provides a distinct steric environment but also modulates the lipophilicity of the resulting scaffolds, making it an ideal precursor for designing targeted therapeutics with specific hydrophobic pocket interactions.
Physicochemical Properties & Structural Analysis
The structural architecture of 4-Borono-2-(cyclohexyloxy)benzoic acid dictates its chemical behavior and utility in synthesis:
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Boronic Acid Moiety : Located at the para position relative to the carboxylic acid, it serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling [1]. The electron-withdrawing nature of the para-carboxylic acid slightly increases the Lewis acidity of the boron atom, facilitating the formation of the critical boronate complex during transmetalation.
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Carboxylic Acid Moiety : Permits standard peptide coupling or esterification. The proximity of the cyclohexyloxy group introduces steric hindrance, which dictates the regioselectivity and kinetics of amidation.
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Cyclohexyloxy Group : Acts as a lipophilic, sterically demanding ether linkage. It forces the carboxylate out of the aromatic plane to some degree, altering the pKa and protecting subsequent ester/amide bonds from enzymatic cleavage in biological systems.
Data Presentation: Physicochemical Properties
Table 1: Key properties of 4-Borono-2-(cyclohexyloxy)benzoic acid.
| Property | Value |
| CAS Number | 1045780-95-7 |
| Molecular Formula | C13H17BO5 |
| Molecular Weight | 264.08 g/mol |
| IUPAC Name | 4-borono-2-cyclohexyloxybenzoic acid |
| Hydrogen Bond Donors | 3 (Boronic acid -OH, Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 86.99 Ų |
| Physical State | Solid (typically off-white powder) |
Mechanistic Utility in Synthetic Chemistry
The primary utility of 4-Borono-2-(cyclohexyloxy)benzoic acid lies in its ability to undergo orthogonal reactions. The Suzuki-Miyaura coupling is the most prominent application [2]. The catalytic cycle involves three fundamental steps: oxidative addition of an aryl/vinyl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to forge the C-C bond [3].
When utilizing this compound, the presence of the carboxylic acid must be accounted for. Typically, an excess of base (e.g., K₂CO₃ or Cs₂CO₃) is required to deprotonate the carboxylic acid, preventing it from quenching the basic conditions needed to form the reactive "ate" complex during the transmetalation step [4].
Figure 1: Orthogonal synthetic pathways utilizing the bifunctional nature of the compound.
Experimental Protocols & Methodologies
To ensure reproducibility and high yields, the following self-validating protocols are established. The causality behind reagent selection is detailed to empower researchers to troubleshoot effectively.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
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Objective : Couple the boronic acid moiety with an aryl bromide while leaving the carboxylic acid intact.
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Rationale : Using a biphasic solvent system (Dioxane/H₂O) ensures the solubility of both the organic electrophile and the highly polar boronic/carboxylic acid. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand prevents catalyst deactivation by the carboxylate group.
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Step-by-Step Methodology :
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Preparation : In a flame-dried Schlenk tube, combine 4-Borono-2-(cyclohexyloxy)benzoic acid (1.2 eq), Aryl Bromide (1.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Base Addition : Add K₂CO₃ (3.0 eq). Causality Note: 3.0 equivalents are strictly required—one to neutralize the carboxylic acid, one to activate the boronic acid (forming the boronate), and one to neutralize the HBr byproduct.
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Solvent : Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
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Reaction : Purge with N₂ for 5 minutes. Heat to 90°C for 12 hours under vigorous stirring.
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Workup : Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 3 (to protonate the carboxylate). Extract with EtOAc (3x).
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Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).
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Protocol 2: Sterically Hindered Amidation
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Objective : Form an amide bond at the carboxylic acid position.
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Rationale : The ortho-cyclohexyloxy group creates significant steric bulk. Standard coupling reagents like EDC/HOBt may suffer from slow kinetics. HATU is utilized due to its highly reactive aza-benzotriazole ester intermediate, which efficiently overcomes steric hindrance.
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Step-by-Step Methodology :
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Activation : Dissolve 4-Borono-2-(cyclohexyloxy)benzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active ester.
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Coupling : Add the primary or secondary amine (1.2 eq).
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Reaction : Stir at room temperature for 4-6 hours. Monitor via LC-MS.
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Workup : Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by saturated NH₄Cl and brine.
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Isolation : Concentrate and purify via reverse-phase prep-HPLC to avoid degradation of the sensitive boronic acid on normal-phase silica.
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Analytical Characterization
Accurate structural validation is critical. The following spectral features are diagnostic for 4-Borono-2-(cyclohexyloxy)benzoic acid:
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¹H NMR (400 MHz, DMSO-d₆) :
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The carboxylic acid proton typically appears as a broad singlet >12.0 ppm.
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The boronic acid protons (-B(OH)₂) appear as a broad singlet around 8.2 ppm (exchangeable with D₂O).
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Aromatic protons: A doublet at ~7.7 ppm (H-6, adjacent to COOH), a doublet of doublets at ~7.4 ppm (H-5), and a singlet at ~7.3 ppm (H-3, between ether and boronic acid).
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The methine proton of the cyclohexyloxy group (-O-CH-) appears as a multiplet at ~4.4 ppm.
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The cyclohexyl methylene protons appear as a broad multiplet envelope between 1.2 - 1.9 ppm.
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Mass Spectrometry (ESI-MS) : In negative ion mode [M-H]⁻, the exact mass is observed at m/z 263.1. A characteristic boron isotopic pattern (¹⁰B/¹¹B ratio of ~1:4) is clearly visible, validating the presence of the boronic acid.
Applications in Drug Discovery
The incorporation of the cyclohexyloxy group ortho to a carboxylic acid is a strategic design choice in medicinal chemistry:
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Hydrophobic Pocket Targeting : The cyclohexyl ring is an excellent bioisostere for phenyl or tert-butyl groups, offering conformational flexibility (chair/boat transitions) to optimize binding within lipophilic protein pockets.
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PROTAC Linker Attachment : The bifunctional nature allows this molecule to serve as a rigid core in Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be tethered to an E3 ligase ligand, while the boronic acid is cross-coupled to a warhead targeting a protein of interest.
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Metabolic Stability : Ether linkages, particularly secondary ethers like cyclohexyloxy, are generally more resistant to cytochrome P450-mediated oxidative cleavage compared to primary alkoxy groups (e.g., methoxy or ethoxy).
Figure 2: The standard Pd-catalyzed Suzuki-Miyaura catalytic cycle involving the boronic acid.
